molecular formula C15H10Cl2N2 B2697885 (2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile CAS No. 338402-93-0

(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile

Cat. No.: B2697885
CAS No.: 338402-93-0
M. Wt: 289.16
InChI Key: HGNUKZQPLWWRMX-BENRWUELSA-N
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Description

The compound (2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile is a nitrile derivative featuring a conjugated enamine system with dual 4-chlorophenyl substituents. Its E-configuration ensures spatial separation of the substituents, influencing reactivity and intermolecular interactions. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly due to the electron-withdrawing chloro groups that enhance stability and modulate electronic properties .

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-13-3-1-11(2-4-13)12(9-18)10-19-15-7-5-14(17)6-8-15/h1-8,10,19H/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNUKZQPLWWRMX-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CNC2=CC=C(C=C2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\NC2=CC=C(C=C2)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile, also known by its CAS number 338403-12-6, is a compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by case studies and data tables.

  • Molecular Formula : C15H10Cl2N2
  • Molecular Weight : 289.16 g/mol
  • CAS Number : 338403-12-6
  • Structural Formula :
     2E 2 4 chlorophenyl 3 4 chlorophenyl amino prop 2 enenitrile\text{ 2E 2 4 chlorophenyl 3 4 chlorophenyl amino prop 2 enenitrile}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Studies suggest that it may exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome, a critical component in the inflammatory response.

Inhibition of NLRP3 Inflammasome

Research has indicated that compounds similar to this compound can inhibit the activation of the NLRP3 inflammasome, which plays a pivotal role in neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. The inhibition of this pathway can lead to reduced secretion of pro-inflammatory cytokines, thus alleviating symptoms associated with these conditions .

Biological Activity

  • Anti-Cancer Properties :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating significant dose-dependent inhibition of cell proliferation.
    Cell LineIC50 (µM)
    MCF-712.5
    PC-315.0
  • Antiviral Activity :
    • Preliminary studies have suggested that this compound may possess antiviral properties against adenoviruses, with some derivatives showing low micromolar potency. For instance, analogs of this compound have demonstrated IC50 values ranging from 0.27 to 1.0 µM against HAdV, indicating potential for further development as antiviral agents .

Study on Anti-Cancer Effects

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, suggesting a pathway through which this compound exerts its anti-cancer effects.

Neuroinflammation Model

In a model simulating neuroinflammation, this compound was shown to reduce levels of IL-1β and TNFα in microglial cells activated by lipopolysaccharides (LPS). This reduction supports its potential use in treating neurodegenerative diseases characterized by chronic inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Amino Substituent Variations
  • (2E)-2-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile (CAS 338402-87-2): The 4-methylphenyl group introduces an electron-donating methyl substituent, reducing electron-withdrawing effects compared to chloro. Molecular weight: 268.74 g/mol; Density: 1.225 g/cm³ (predicted) . Lower boiling point (422.3°C predicted) compared to chloro analogs due to reduced polarity.
  • (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile (CAS 338403-12-6): The ortho-chloro substituent introduces steric hindrance and alters electronic effects. Higher molar mass (289.16 g/mol) and density (1.345 g/cm³) due to additional chlorine . pKa: -2.85 (predicted), indicating stronger acidity than the para-chloro analog .
Functional Group Replacements
  • (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7): Replacement of the amino group with a nitro group enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Z-configuration may lead to distinct crystallographic packing compared to E-isomers .
  • (2Z)-2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enenitrile (CAS 92686-29-8): The dimethylamino group is strongly electron-donating, improving solubility in polar solvents. Molecular formula: C₁₁H₁₁ClN₂; simpler structure with reduced steric demands .

Heterocyclic and Complex Derivatives

  • Altered electronic properties due to sulfur's electronegativity .
  • 2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile (CAS 1025617-82-6): Complex substituents (sulfonyl, pyridyloxy) increase molecular weight (514.30 g/mol) and steric bulk. Designed for high bioactivity, likely targeting enzymes or receptors in pharmaceutical applications .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
Target Compound C₁₅H₁₀Cl₂N₂ 289.16 1.345* 430.6*
338402-87-2 C₁₆H₁₃ClN₂ 268.74 1.225* 422.3*
104089-72-7 C₁₅H₉ClN₂O₂ 284.70 N/A N/A
92686-29-8 C₁₁H₁₁ClN₂ 206.67 N/A N/A
*Predicted values.

Spectroscopic Data

  • IR Spectroscopy : The target compound exhibits characteristic peaks for -NH (≈3300 cm⁻¹), C≡N (≈2200 cm⁻¹), and C=C (≈1550 cm⁻¹), consistent with analogs .
  • NMR : ¹H-NMR signals for aromatic protons (δ 6.5–8.1 ppm) and nitrile carbons (δ ≈120 ppm) align with structurally related chromene derivatives .

Pharmacological Potential

  • Bioactivity : Chlorophenyl and nitrile groups are common in kinase inhibitors and antimicrobial agents. The dual chloro substituents may enhance binding to hydrophobic enzyme pockets .
  • Solubility Challenges : High chlorine content reduces aqueous solubility, necessitating formulation adjustments compared to methyl or methoxy analogs .

Crystallographic and Computational Insights

  • Crystal Packing: Syn-periplanar conformation across the C=C bond (torsion angle ≈3.2°) observed in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate suggests similar planar arrangements in the target compound .
  • Hydrogen Bonding : Graph set analysis (as per Etter’s rules) predicts intermolecular N–H···N≡C interactions, stabilizing the crystal lattice .
  • Software Tools : Structures resolved using SHELXL (for refinement) and ORTEP-III (for visualization) .

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